molecular formula C11H20N2O B13174415 1-[4-(Cyclobutylamino)piperidin-1-yl]ethan-1-one

1-[4-(Cyclobutylamino)piperidin-1-yl]ethan-1-one

Cat. No.: B13174415
M. Wt: 196.29 g/mol
InChI Key: YBCPMVUQUVSIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Cyclobutylamino)piperidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol This compound features a piperidine ring substituted with a cyclobutylamino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Cyclobutylamino)piperidin-1-yl]ethan-1-one typically involves the reaction of piperidine with cyclobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Cyclobutylamino)piperidin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethanone moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Nucleophiles: Nucleophiles such as amines and alcohols can participate in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[4-(Cyclobutylamino)piperidin-1-yl]ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[4-(Cyclobutylamino)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Cyclobutylamino)piperidin-1-yl]ethan-1-one is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

1-[4-(cyclobutylamino)piperidin-1-yl]ethanone

InChI

InChI=1S/C11H20N2O/c1-9(14)13-7-5-11(6-8-13)12-10-3-2-4-10/h10-12H,2-8H2,1H3

InChI Key

YBCPMVUQUVSIRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)NC2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.